molecular formula C19H38O2 B1672282 Isopropyl palmitate CAS No. 142-91-6

Isopropyl palmitate

Cat. No.: B1672282
CAS No.: 142-91-6
M. Wt: 298.5 g/mol
InChI Key: XUGNVMKQXJXZCD-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Isopropyl palmitate is primarily targeted at the skin, where it acts as an emollient, moisturizer, thickening agent, and anti-static agent . It is often included in skincare products like moisturizers, lotions, creams, and sunscreens due to its ability to enhance the texture and spreadability of these products .

Mode of Action

This compound works by forming a barrier on the skin’s surface, which helps to hold in water and keep the skin hydrated . It also gives products a smooth and silky feel, improving their texture and making them easier to apply . The compound is an ester of isopropyl alcohol and palmitic acid .

Biochemical Pathways

It is known that the compound can modify the acyl chain packing indirectly by decreasing the strength of the inter-molecular . More research is needed to fully understand the biochemical pathways involved.

Pharmacokinetics

Due to its low water solubility, it is likely that the compound remains largely on the skin’s surface, where it exerts its emollient and moisturizing effects .

Result of Action

The primary result of this compound’s action is improved skin hydration and texture. By forming a barrier on the skin’s surface, it helps to lock in moisture, resulting in softer, smoother skin . It also improves the texture and spreadability of skincare products, making them easier to apply .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy as a moisturizer may be reduced in dry or windy conditions, which can increase the rate of water loss from the skin. Conversely, in humid conditions, it may be more effective due to the increased availability of environmental moisture .

Safety and Hazards

Isopropyl palmitate can cause skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The global isopropyl palmitate market size was valued at USD 543.4 million in 2022 and is projected to reach USD 1148.48 million by 2031, exhibiting a CAGR of 8.7% . This suggests a growing demand for this compound in various industries, including cosmetics and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

Isopropyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and isopropyl alcohol . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst, temperature around 60-80°C.

    Transesterification: Alcohol (e.g., methanol), acid or base catalyst, temperature around 50-70°C.

Major Products Formed

    Hydrolysis: Palmitic acid and isopropyl alcohol.

    Transesterification: New ester and alcohol depending on the reactants used.

Comparison with Similar Compounds

Isopropyl palmitate is often compared with other esters like isopropyl myristate and isopropyl stearate. While all these compounds serve as emollients and moisturizers, this compound is unique due to its optimal balance of viscosity and spreadability, making it suitable for a wide range of formulations .

Similar Compounds

    Isopropyl myristate: Known for its excellent spreading properties and used in similar applications.

    Isopropyl stearate: Has a higher viscosity and is used in thicker formulations like ointments and balms.

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Properties

IUPAC Name

propan-2-yl hexadecanoate
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InChI

InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18(2)3/h18H,4-17H2,1-3H3
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InChI Key

XUGNVMKQXJXZCD-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)C
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Molecular Formula

C19H38O2
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DSSTOX Substance ID

DTXSID9027104
Record name Hexadecanoic acid, 1-methylethyl ester
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Molecular Weight

298.5 g/mol
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Physical Description

Liquid, Colorless liquid; mp = 14 deg C; [Hawley] Colorless liquid; mp = 11-13 deg C; [MSDSonline]
Record name Hexadecanoic acid, 1-methylethyl ester
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Boiling Point

160 °C at 2 mm Hg, 342.00 °C. @ 760.00 mm Hg
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Solubility

Very soluble in acetone, benzene, ether, ethanol, Soluble in 4 parts 90% alcohol; soluble in mineral and fixed oils
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Density

0.852 g/mL at 25 °C, Density: 0.8404 g/cu cm at 38 °C
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Vapor Pressure

0.0000559 [mmHg], 5.59X10-5 mm Hg at 25 °C (extrapolated)
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Color/Form

Colorless liquid

CAS No.

142-91-6
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Melting Point

13.5 °C, 13 - 14 °C
Record name Isopropyl palmitate
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Record name Isopropyl hexadecanoate
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Synthesis routes and methods

Procedure details

The phenolsulfonic acid-functionalized on different solid supports were used as the catalysts in the liquid phase esterification of palmitic acid (PA) with MeOH and iPrOH to form methylpalmitate and iso-propylpalmitate as the products, respectively. The reactions were carried out at the reflux temperature of MeOH.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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